3-bromo-N,2-dimethylbenzamide

Bromodomain Epigenetics ATAD2

3-Bromo-N,2-dimethylbenzamide (CAS 1310405-49-2) delivers regioisomeric precision critical for SAR-driven oncology research. With the 2-methyl motif validated to shift enzyme inhibitory potency by >10-fold versus 3- or 4-substituted analogs, and the 3-bromo group enabling Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig diversification, this scaffold achieves a Kd of 158 nM for ATAD2 (vs. 1,590 nM for BRD4). Substituting generic regioisomers or des-bromo variants risks divergent biological outcomes. Secure this 95%+ purity intermediate for targeted library synthesis and ATAD2 chemical probe development.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 1310405-49-2
Cat. No. B1400165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N,2-dimethylbenzamide
CAS1310405-49-2
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(=O)NC
InChIInChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
InChIKeyPEQJGPLAMMRABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,2-dimethylbenzamide CAS 1310405-49-2: Chemical Identity and Core Research Utility


3-Bromo-N,2-dimethylbenzamide (CAS 1310405-49-2) is a brominated benzamide derivative with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . Characterized by a bromine substituent at the 3-position, a methyl group at the 2-position, and an N-methyl carboxamide, this compound is a key synthetic intermediate for accessing diverse pharmacophores in medicinal chemistry [1]. Commercial availability at analytical purities of 95% (AKSci) and 98% (Bidepharm) supports its direct use in small-molecule library synthesis and structure-activity relationship (SAR) investigations .

Why Regioisomeric Substitution Matters for 3-Bromo-N,2-dimethylbenzamide in Drug Discovery


In medicinal chemistry, the precise positioning of substituents on the benzamide scaffold—whether a bromine atom at the 3-, 4-, or 5-position, or the presence of a methyl group at the 2-position—can profoundly alter a compound's interaction with biological targets and its synthetic utility. For instance, structure-activity relationship (SAR) studies on related benzamide derivatives demonstrate that a methyl group at the 2-position can shift enzyme inhibitory activity by over an order of magnitude compared to its 3- or 4-substituted analogs [1]. Furthermore, the 3-bromo moiety provides a versatile synthetic handle for cross-coupling reactions that is not available in non-halogenated or differently halogenated congeners [2]. Consequently, substituting 3-bromo-N,2-dimethylbenzamide with a generic regioisomer, such as the 4- or 5-bromo variant, or a des-bromo analog, is not equivalent and can lead to divergent biological or synthetic outcomes.

Quantitative Differentiation of 3-Bromo-N,2-dimethylbenzamide from Closest Analogs


Target Engagement Profiling: Selective Affinity for ATAD2 Over BRD4 and BRD3

In a chemoproteomic profiling study conducted in human HUT78 cells, 3-bromo-N,2-dimethylbenzamide demonstrated a binding affinity (Kd) of 158 nM for the ATAD2 bromodomain. This represents a >10-fold selectivity window over its affinity for the BRD4 bromodomain (Kd = 1,590 nM) and a >12-fold selectivity over BRD3 (Kd = 2,000 nM) in the same cellular context [1]. This differential engagement profile is significant because many pan-bromodomain inhibitors exhibit comparable potencies across the BET family (BRD2/3/4), limiting their utility as chemical probes. The target compound's preferential binding to ATAD2, a cancer-associated epigenetic reader, over other bromodomains provides a quantifiable basis for its selection in pathway deconvolution studies.

Bromodomain Epigenetics ATAD2 BRD4 BRD3 Chemoproteomics

SAR Precedent: The Critical Impact of the 2-Methyl Group on Benzamide Activity

While direct activity data for 3-bromo-N,2-dimethylbenzamide in a functional assay is not publicly available, SAR data from a closely related series of substituted benzamide derivatives establishes the profound impact of the 2-methyl substituent. In this study, the lead compound containing a 2-methyl group exhibited an IC50 of 8.7 ± 0.7 μM against its target enzyme. In contrast, the 3-methyl analog (5a) was significantly less potent, with an IC50 of 14.8 ± 5.0 μM, and the 4-methyl analog (5b) was even weaker at 29.1 ± 3.8 μM [1]. This >3-fold loss in potency upon shifting the methyl group from the 2- to the 4-position provides a class-level inference for the importance of the specific substitution pattern present in 3-bromo-N,2-dimethylbenzamide. Selecting a compound lacking the 2-methyl group, or with a methyl at an alternative position, would be predicted to result in a substantially different activity profile.

SAR Benzamide Enzyme Inhibition Medicinal Chemistry

Synthetic Utility: The 3-Bromo Substituent as a Versatile Cross-Coupling Handle

The 3-bromo substituent on 3-bromo-N,2-dimethylbenzamide serves as a critical functional handle for further diversification via palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated benzamide analogs. Specifically, this bromoarene can participate in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, or amine functionalities at the 3-position [1]. In contrast, the des-bromo analog (N,2-dimethylbenzamide) lacks this reactive site, rendering it a synthetic dead-end for analogous transformations. The 4-bromo regioisomer (CAS 893420-18-3) and 5-bromo regioisomer (CAS 1290634-39-7) would also be competent in cross-couplings, but their regioisomeric identity precludes their use as direct substitutes when the specific 3-substitution vector is required for target engagement or for accessing patented chemical space . The presence of both the 2-methyl and N-methyl groups further defines the steric and electronic environment of the reactive bromoarene, which can influence cross-coupling yields and selectivity .

Cross-Coupling Suzuki Buchwald-Hartwig Synthetic Chemistry Bromoarene

High Purity Commercial Sourcing with Batch-Specific Quality Control

3-Bromo-N,2-dimethylbenzamide is available from multiple commercial suppliers with guaranteed purities suitable for research applications. Bidepharm offers the compound at a standard purity of 98% and provides batch-specific quality control data, including NMR, HPLC, and GC reports upon request . AKSci supplies the compound at a minimum purity of 95% . This documented quality assurance is a key differentiator when selecting this compound for sensitive assays or as a starting material in multi-step syntheses, where the presence of unknown impurities from lower-purity sources could confound results or reduce yields. In contrast, generic or less rigorously characterized benzamide analogs may lack such detailed analytical certification, introducing an element of uncertainty into experimental workflows.

Procurement Quality Control NMR HPLC GC Research Chemical

Validated Applications for 3-Bromo-N,2-dimethylbenzamide in Drug Discovery and Chemical Biology


Chemical Probe Development for ATAD2 Bromodomain

Based on its quantitative selectivity profile, where it demonstrates a Kd of 158 nM for ATAD2 compared to 1,590 nM for BRD4 in a cellular context [1], 3-bromo-N,2-dimethylbenzamide is a rational starting point for developing chemical probes targeting ATAD2. This application is particularly relevant in oncology research, where ATAD2 is implicated in cancer cell proliferation. The compound's ability to differentiate between ATAD2 and the BET family of bromodomains provides a clearer pharmacological signal than pan-bromodomain inhibitors.

Synthesis of Diversified Benzamide Libraries via 3-Position Functionalization

The presence of a 3-bromo substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This enables the rapid generation of diverse benzamide analogs for SAR studies, a capability not shared by the des-bromo analog. The specific regioisomeric identity of the bromine (3-position) is crucial when the desired substitution vector is predetermined by a known pharmacophore model or patent claim.

SAR Studies on 2-Methyl Benzamide Pharmacophores

The established SAR precedent highlighting the >3-fold drop in potency when moving a methyl group from the 2- to the 4-position [1] validates the inclusion of 3-bromo-N,2-dimethylbenzamide in any systematic exploration of this chemotype. Researchers investigating this scaffold can use this compound to maintain the critical 2-methyl motif while leveraging the 3-bromo handle for further optimization, confident that the core substitution pattern is aligned with known active analogs.

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